Product packaging for 1,4,5-Trimethyl-1H-imidazol-2-amine(Cat. No.:)

1,4,5-Trimethyl-1H-imidazol-2-amine

Cat. No.: B13566888
M. Wt: 125.17 g/mol
InChI Key: CBCIYKBGCGRWLR-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Amine Architectures in Contemporary Heterocyclic Chemistry

Imidazole, a five-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block in numerous natural and synthetic compounds. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov The introduction of an amine group to the imidazole ring, creating an imidazole amine, further enhances its chemical versatility and biological relevance.

Imidazole amine architectures are integral to many biologically active molecules, including the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. libretexts.org The imidazole ring's ability to act as both a proton donor and acceptor at physiological pH contributes to its importance in biological systems. mdpi.com This amphoteric nature, combined with the reactivity of the amine group, makes imidazole amines valuable synthons for the construction of more complex molecular frameworks. nih.gov

In contemporary heterocyclic chemistry, researchers are actively exploring the synthesis and functionalization of imidazole amines to develop novel compounds with tailored properties. nih.gov These architectures are key components in the design of kinase inhibitors for cancer therapy, antimicrobial agents to combat drug-resistant pathogens, and new materials with specific electronic or optical properties. nih.govnih.gov The structural diversity achievable through substitution on the imidazole ring and the amine group allows for the fine-tuning of a molecule's steric and electronic characteristics, influencing its interactions with biological targets or its performance in material applications. organic-chemistry.orgresearchgate.net

The table below summarizes some key properties of the parent imidazole ring, which forms the core of 1,4,5-Trimethyl-1H-imidazol-2-amine.

PropertyValue
Molecular FormulaC₃H₄N₂
Melting Point88.9 °C
Boiling Point267.8 °C
Dipole Moment4.8 D (in dioxane)
pKaH7.1
Data sourced from multiple references. nih.govmdpi.com

Current Research Landscape and Unaddressed Challenges Pertaining to this compound Studies

The specific compound, this compound, represents a particular substitution pattern on the imidazole amine scaffold. While the broader class of imidazole amines is extensively studied, research specifically focused on this trimethylated derivative is more niche.

Current research involving substituted imidazoles often revolves around their synthesis and subsequent use as building blocks for larger, more complex molecules. organic-chemistry.orgresearchgate.net The synthesis of polysubstituted imidazoles can be achieved through various methods, including multi-component reactions that offer a high degree of efficiency and atom economy. organic-chemistry.orgresearchgate.net For instance, one-pot syntheses of 1,4,5-trisubstituted imidazoles can be achieved from readily available starting materials. organic-chemistry.org

A significant challenge in the study of specific imidazole derivatives like this compound is the lack of extensive characterization and application-focused research. While its basic chemical properties can be found in chemical databases, in-depth studies exploring its reactivity, potential as a ligand in coordination chemistry, or its biological activity are not widely published.

The table below presents some of the available chemical data for this compound.

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
CAS Number1196154-82-1
Data sourced from a commercial supplier. sigmaaldrich.com

Further unaddressed challenges include:

Comprehensive Spectroscopic and Structural Analysis: While basic data exists, a thorough investigation of its spectroscopic properties (NMR, IR, Mass Spectrometry) and a definitive crystal structure determination would provide a more complete understanding of its molecular geometry and electronic distribution.

Exploration of Synthetic Utility: A systematic study of its reactivity in various organic transformations could uncover its potential as a versatile intermediate for the synthesis of novel heterocyclic systems.

Investigation of Biological and Material Properties: There is a need for screening this compound for potential biological activities, such as antimicrobial or anticancer effects, given the prevalence of such properties in the broader imidazole amine class. Furthermore, its potential application in materials science, for example as a component in ionic liquids or as a ligand for metal-organic frameworks, remains unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13566888 1,4,5-Trimethyl-1H-imidazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1,4,5-trimethylimidazol-2-amine

InChI

InChI=1S/C6H11N3/c1-4-5(2)9(3)6(7)8-4/h1-3H3,(H2,7,8)

InChI Key

CBCIYKBGCGRWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4,5 Trimethyl 1h Imidazol 2 Amine

Established Synthetic Routes to 2-Aminoimidazole Scaffolds Relevant to 1,4,5-Trimethyl-1H-imidazol-2-amine

Traditional methods for synthesizing the 2-aminoimidazole skeleton often involve the cyclization of a guanidine-containing fragment with a three-carbon component. A common and direct approach involves the reaction of guanidine (B92328) derivatives with α-haloketones. thieme-connect.commdpi.com For the target molecule, this compound, a plausible route would involve the reaction of 1-methylguanidine with 3-bromo-3-methyl-2-butanone. This heterocyclodehydration process builds the core imidazole (B134444) ring system. mdpi.com

Another established pathway is the Debus-Radiziszewski imidazole synthesis, which involves a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. core.ac.ukjetir.org While typically used for 2,4,5-trisubstituted imidazoles, modifications of this reaction could be adapted for 2-aminoimidazole synthesis.

Achieving regioselectivity is critical when synthesizing asymmetrically substituted imidazoles. In the context of this compound, the key challenge is ensuring the correct placement of the methyl groups on the imidazole ring and the exocyclic amine. The choice of starting materials and reaction pathway dictates the final arrangement of substituents.

For instance, in syntheses starting from α-haloketones and guanidines, the regiochemistry is generally well-defined by the structure of the reactants. However, in multicomponent reactions or when using unsymmetrical dicarbonyl compounds, mixtures of regioisomers can form. researchgate.net Researchers have developed strategies to control this selectivity. Metal-controlled switchable synthesis is one such approach, where the choice of a palladium or silver catalyst can direct the reaction of 2H-azirines with dicarbonyl compounds to form either imidazoles or pyrroles, respectively, with good regioselectivity. acs.orgacs.org Similarly, direct C-H arylation of the imidazole core can be controlled to selectively functionalize the C2, C4, or C5 positions by employing directing groups like the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be transposed to activate different positions for arylation. nih.gov

In a multicomponent reaction involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide, the reaction proceeded regioselectively to yield 4-aminoimidazo[1,2-a] rsc.orgrsc.orgmdpi.comtriazines, with the structure confirmed by X-ray crystallography. rsc.org This demonstrates that high selectivity can be achieved even in complex transformations.

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste (improving atom economy), and making synthetic processes more efficient and environmentally friendly. thieme-connect.com Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

For the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines, the use of deep eutectic solvents (DESs) like choline (B1196258) chloride-urea or choline chloride-glycerol has been shown to be highly effective. mdpi.com These green solvents reduce reaction times from 10-12 hours in traditional volatile organic compounds (VOCs) to 4-6 hours and allow for simpler product isolation. mdpi.com The use of catalysts like indium(III) chloride has also been reported to efficiently promote the one-pot synthesis of substituted imidazoles at room temperature. core.ac.uk

The table below summarizes the optimization of various reaction parameters in different synthetic approaches to imidazole scaffolds.

Reaction TypeCatalyst/SolventKey Optimization ParametersOutcomeReference
2-Aminoimidazole SynthesisDeep Eutectic Solvents (ChCl-Urea)Solvent choice, temperature (80°C)Reduced reaction time (4-6h), improved yield, easy work-up, solvent recycling. mdpi.com
Trisubstituted Imidazole SynthesisInCl3·3H2OCatalyst screening, solvent (room temp)Mild and effective catalysis for three- and four-component synthesis with high yields. core.ac.uk
Imidazo[1,2-a]imidazole SynthesisZirconium(IV) chlorideCatalyst, solvent, temperatureDeveloped efficient three-component reaction protocols for new fused imidazole systems. researchgate.net
2-Iminothiazoline SynthesisAqueous conditionsTemperature, co-solvent (dioxane)Optimized temperature (100°C) and co-solvent led to high yields (90%) in short time (0.5h). researchgate.net

Innovative Approaches in the Synthesis of this compound and its Derivatives

Modern synthetic chemistry has introduced several powerful techniques that offer significant advantages over traditional methods, including enhanced efficiency, sustainability, and the ability to construct complex molecules with high precision.

Transition-metal catalysis is a powerful tool for forming the C-N and C-C bonds necessary for constructing substituted imidazoles. rsc.org Palladium, copper, nickel, and gold catalysts are frequently employed. acs.orgthieme-connect.comacs.orgyoutube.com

Palladium-catalyzed reactions are particularly versatile. One method involves the carboamination of N-propargyl guanidines with aryl triflates to generate 2-aminoimidazole products, forming both a C-N and a C-C bond in the annulation step. acs.org Another palladium-catalyzed approach is a decarboxylative addition/cyclization sequence between aromatic carboxylic acids and functionalized nitriles, providing a novel route to substituted imidazoles. acs.org

Nickel catalysis has been used for the enantioselective C-H cyclization of imidazoles with alkenes, offering a way to create chiral bi- and polycyclic imidazole structures. acs.org Gold and other coinage metals have been used to catalyze the cyclization of 2-alkynylthioimidazoles, achieving selective 6-endo-dig cyclization in good to excellent yields. thieme-connect.com

Catalyst SystemReaction TypeKey FeaturesReference
Pd(OAc)2 / RuPhosCarboamination of N-propargyl guanidinesForms C-N and C-C bonds; good yields for various aryl triflates. acs.org
Palladium-catalyzedDecarboxylative addition/cyclizationUses readily available carboxylic acids and nitriles; one-pot synthesis. acs.org
Nickel / SPO LigandEnantioselective C-H cyclizationCreates bi- and polycyclic imidazoles with β-stereocenters in high yield and ee. acs.org
AuCl6-endo-dig cyclization of 2-alkynylthioimidazolesAtom-economic; selective pathway with good to excellent yields. thieme-connect.com
CopperCyclization of N-aryl amidinesEnables cyclization of less reactive halo-aryl amidines. youtube.com

Microwave-assisted organic synthesis (MAOS) and flow chemistry are two key "green chemistry" technologies that have revolutionized the synthesis of heterocyclic compounds, including imidazoles. jetir.orgderpharmachemica.com

Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. derpharmachemica.comnih.govtandfonline.com Several protocols for imidazole synthesis utilize microwave energy. This includes multicomponent reactions to form novel fused adenine (B156593) isosteres rsc.orgrsc.org and one-pot syntheses of tri- and tetrasubstituted imidazoles under solvent-free conditions. jetir.orgscispace.com The benefits of MAOS include not only speed and efficiency but also operational simplicity and reduced environmental impact. jetir.orgtandfonline.com

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers advantages such as precise control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability. acs.orgresearchgate.net This technology has been successfully applied to the synthesis of highly functionalized imidazo[1,2-a] heterocycles and 1H-4-substituted imidazoles. acs.orgnih.gov High-temperature and high-pressure conditions can be safely achieved in flow reactors, enabling reactions that are difficult to perform in traditional batch setups and completing them in minutes. acs.orgacs.org A photo-induced decarboxylative annulation to form fused imidazole derivatives was achieved in just two minutes in a continuous-flow microreactor, a significant improvement over the 16-hour batch protocol. rsc.org

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netnih.gov MCRs are exceptionally efficient for building molecular complexity and are well-suited for creating libraries of structurally diverse compounds like 2-aminoimidazoles. researchgate.net

Several MCRs have been developed for imidazole and fused-imidazole synthesis. A three-component reaction of 2-aminobenzimidazole, arylglyoxals, and 1,3-cyclohexanedione (B196179) can lead to different products, including fused heterocyclic systems, depending on the reaction conditions. enamine.net Another three-component approach uses 1-unsubstituted 2-aminoimidazoles, aldehydes, and isocyanides, mediated by zirconium(IV) chloride, to generate novel 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. researchgate.net The efficiency of MCRs is often enhanced by microwave irradiation, which can lead to highly selective and high-yielding syntheses of complex structures. rsc.orgrsc.org

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
2-Aminoimidazoles, Triethyl orthoformate, CyanamideMicrowave irradiation4-Aminoimidazo[1,2-a] rsc.orgrsc.orgmdpi.comtriazinesHighly regioselective, good yields, scalable. rsc.orgrsc.org
1,2-Diketone, Aldehyde, Ammonium acetate, Primary amineInCl3·3H2O1,2,4,5-Tetrasubstituted imidazolesOne-pot, four-component synthesis with high yields. core.ac.uk
2-Aminobenzimidazole, Arylglyoxals, 1,3-CyclohexanedioneConventional heating or microwaveFused heterocyclic systemsProduct type is condition-dependent. enamine.net
2-Aminoimidazoles, Aldehydes, IsocyanidesZirconium(IV) chloride5-Amino/Iminoimidazo[1,2-a]imidazolesEfficient access to novel fused systems. researchgate.net

Addition-Hydroamination Reactions for Highly Substituted 2-Aminoimidazoles

The synthesis of highly substituted 2-aminoimidazoles can be achieved through addition-hydroamination reactions. This type of reaction involves the addition of an N-H bond from an amine across a carbon-carbon multiple bond in molecules like alkenes, alkynes, dienes, or allenes. wikipedia.org In principle, hydroamination is an atom-economical process, making it an attractive and environmentally friendly method for synthesizing amines, which are crucial components in pharmaceuticals and agricultural chemicals. wikipedia.org

However, the direct addition of an amine to an unsaturated bond is often challenging due to a significant activation barrier. This barrier arises from the repulsion between the electron-rich lone pair of the nitrogen atom and the π-electrons of the multiple bond. wikipedia.org Consequently, these reactions typically necessitate the use of a catalyst to proceed efficiently. wikipedia.org

Recent advancements have led to the development of sophisticated catalytic systems for this purpose. For instance, a cationic iridium catalyst has been successfully employed for the intermolecular hydroamination of a variety of unactivated internal alkenes. nih.govnih.gov This system demonstrates high enantioselectivity in producing chiral amines. nih.govnih.gov

A key aspect of this methodology is the strategic choice of the amine component. In some systems, 2-amino-6-methylpyridine (B158447) has been utilized as an effective surrogate for ammonia. nih.govnih.gov The presence of the methyl group on the pyridine (B92270) ring appears to facilitate the reaction by weakening the binding of the amine to the iridium center, which in turn allows for the binding and insertion of the alkene. nih.gov This catalytic cycle enables the hydroamination of both acyclic and cyclic internal alkenes. nih.govnih.gov

The effectiveness of this catalytic approach is demonstrated by the successful hydroamination of various unactivated internal alkenes. The reaction conditions and resulting yields are summarized in the table below.

Table 1: Iridium-Catalyzed Asymmetric Hydroamination of Unactivated Internal Alkenes

Entry Alkene Substrate Amine Product Yield (%)
1 (Z)-3-methyl-2-pentene Chiral Amine A 73% (combined)
2 (E)-3-methyl-2-pentene Chiral Amine B 73% (combined)
3 1-phenyl-1-propene Chiral Amine C 73% (combined)
4 Indene Chiral Amine D >95%
5 Dihydronaphthalene Chiral Amine E >95%

Data derived from studies on asymmetric hydroamination using a cationic iridium catalyst system with 2-amino-6-methylpyridine. The combined yield for entries 1-3 refers to a mixture of amine products. nih.gov

This addition-hydroamination strategy represents a significant advancement in the synthesis of complex amines and holds promise for the construction of highly substituted 2-aminoimidazole derivatives like this compound.

Reactivity and Transformation Pathways of 1,4,5 Trimethyl 1h Imidazol 2 Amine

Electrophilic Reactivity at the Imidazole (B134444) Ring

The imidazole ring in 2-aminoimidazoles is generally susceptible to electrophilic attack. The presence of the amino group at the C2 position, along with the methyl groups at the C4 and C5 positions, further activates the ring towards electrophilic substitution. The bromine substituent at the C2 position, as seen in 2-bromo-1,4,5-trimethyl-1H-imidazole, acts as an electron-withdrawing group, which increases the electrophilicity of the imidazole ring. This heightened electrophilicity makes the C2 position a prime target for nucleophilic attack and facilitates cross-coupling reactions.

Computational studies, such as those employing Density Functional Theory (DFT), have indicated that the presence of a bromine atom at C2 decreases the HOMO-LUMO gap, thereby making the molecule more susceptible to nucleophilic attack at this position. Furthermore, the bromine atom can direct the regioselectivity of subsequent substitution reactions, including palladium-catalyzed C-H activation.

Nucleophilic Reactivity of the Amine Moiety and Imidazole Nitrogen Atoms

The 2-aminoimidazole scaffold possesses multiple nucleophilic centers: the exocyclic amino group and the nitrogen atoms of the imidazole ring. The relative nucleophilicity of these sites is influenced by factors such as steric hindrance and the electronic nature of the substituents. masterorganicchemistry.com

In neutral imidazole, the unsubstituted nitrogen atom is generally the more potent nucleophile. researchgate.net Deprotonation of the imidazole ring enhances the nucleophilicity of both nitrogen atoms. researchgate.net The exocyclic amino group also exhibits nucleophilic character, readily reacting with electrophiles. msu.edu For instance, amines can directly react with alkyl halides to form N-alkylated products. msu.edu

The nucleophilicity of amines generally follows the trend: primary amines < secondary amines, a trend that correlates with their pKaH values. masterorganicchemistry.com However, tertiary amines can be less nucleophilic than secondary amines due to increased steric hindrance. masterorganicchemistry.com The nucleophilicity of the imidazole nitrogen is also significant, with imidazole itself being more basic than pyridine (B92270), although its nucleophilicity is lower. researchgate.net

Protonation Equilibria and Acid-Base Properties of the 2-Aminoimidazole System

The 2-aminoimidazole system can undergo protonation at multiple sites, leading to a series of acid-base equilibria. The basicity of the imidazole ring is a key determinant of these equilibria. Imidazole is a stronger base than pyridine and pyrazole, a property attributed to the ability of the protonated form (imidazolium ion) to delocalize the positive charge over two nitrogen atoms. ksu.edu.sa

The pKa of the conjugate acid of 1,4,5-trimethyl-1H-imidazole is predicted to be approximately 7.92. chemicalbook.comguidechem.com The presence of electron-donating groups, such as methyl groups, on the imidazole ring generally increases the basicity. For example, the pKa of 4,5-dimethyl-2-aminoimidazolium is 9.21, which is higher than that of 2-aminoimidazolium (8.46) and imidazolium (B1220033) (7.38). stackexchange.com This trend is due to the electron-donating nature of the methyl and amino groups, which stabilizes the positive charge of the cation, making it a weaker acid (and thus the parent base is stronger). stackexchange.com

Table 1: pKa Values of Substituted Imidazolium Ions

Compound pKa
Imidazolium 7.38 stackexchange.com
2-Aminoimidazolium 8.46 stackexchange.com
1-Methyl-2-aminoimidazolium 8.65 stackexchange.com
4,5-Dimethyl-2-aminoimidazolium 9.21 stackexchange.com

Derivatization and Functionalization Strategies for Complex Molecular Architectures

The versatile reactivity of the 2-aminoimidazole core allows for a wide range of derivatization and functionalization strategies to construct more complex molecules. The nucleophilic amine group can be readily acylated, alkylated, or used in condensation reactions. For instance, a practical, large-scale synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine has been developed involving cyclization, hydrolysis, and methylation steps. researchgate.netresearchgate.net

Furthermore, the imidazole ring itself can be functionalized through various methods, including transition metal-catalyzed cross-coupling reactions. acs.org One-pot, multi-component reactions are particularly powerful for creating diverse molecular scaffolds from simple 2-aminoimidazole building blocks. mdpi.com For example, the synthesis of imidazo-pyrazines can be achieved through a one-pot, three-component reaction involving imidazole N-substituted methanamines, isocyanides, and aldehydes. mdpi.com

Cycloaddition and Condensation Reactions Leading to Fused Heterocycles

2-Aminoimidazoles are valuable precursors for the synthesis of fused heterocyclic systems. The presence of both a nucleophilic amino group and reactive ring positions facilitates cycloaddition and condensation reactions. For example, 2-aminobenzimidazoles can undergo condensation with glyoxal (B1671930) derivatives and 1,3-diketones to form benzo[d]imidazo[1,2-a]benzimidazoles. frontiersin.org

Condensation reactions of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, are a common method for synthesizing 2-substituted benzothiazoles. nih.gov Similarly, 2-amino-N-heterocycles can condense with reagents like 3-chloro-5-phenyl-1,2-dithiolylium chloride at both the amino group and the ring nitrogen atom, leading to the formation of fused systems. rsc.org The choice of reaction conditions, including solvents and catalysts, can significantly influence the outcome and selectivity of these reactions. academie-sciences.fr

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atoms of the 2-aminoimidazole scaffold, both on the ring and in the exocyclic amino group, can act as ligands to coordinate with metal centers. This chelation ability is a key aspect of the biological activity of many 2-aminoimidazole-containing compounds. For example, 2-aminoimidazole derivatives have been designed as inhibitors of human arginase I, a binuclear manganese metalloenzyme. nih.gov

In these inhibitors, the 2-aminoimidazole moiety can directly interact with the manganese cluster in the enzyme's active site. nih.gov The coordination is often stabilized by hydrogen bonding interactions between the 2-aminoimidazole group and other residues in the active site. nih.gov The imidazole ring can form η1(σ,Npy) complexes with transition metals, similar to pyridine. mdpi.com This coordination chemistry is not only crucial for biological applications but also for catalysis, where metal-complexed imidazoles can serve as catalysts in various organic transformations.

Advanced Spectroscopic and Structural Elucidation of 1,4,5 Trimethyl 1h Imidazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,4,5-Trimethyl-1H-imidazol-2-amine, NMR provides critical insights into the connectivity of atoms and the electronic environment of the nuclei. Tautomerism, a common phenomenon in imidazole (B134444) rings, can also be investigated, although in this N-1 methylated compound, the tautomeric equilibrium is fixed. researchgate.net

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the three methyl groups and the amine protons. The N-methyl group (N1-CH₃) would likely appear as a singlet, as would the two C-methyl groups (C4-CH₃ and C5-CH₃). The chemical shifts of the C-methyl groups would be influenced by their position on the electron-rich imidazole ring. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift and broadness of which can be influenced by solvent and concentration.

¹³C NMR: The carbon spectrum would show signals for the three unique methyl carbons and the three distinct carbons of the imidazole ring (C2, C4, and C5). The C2 carbon, bonded to three nitrogen atoms, would be the most deshielded and appear furthest downfield.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY is primarily used to confirm the absence of coupling between the isolated methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu It would definitively link the proton signals of the N1-CH₃, C4-CH₃, and C5-CH₃ groups to their corresponding carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this structure, as it shows correlations between protons and carbons that are two or three bonds away. sdsu.edu Key correlations would be expected from the N1-methyl protons to the C2 and C5 carbons of the imidazole ring, and from the C4- and C5-methyl protons to the C4, C5, and potentially C2 carbons. These long-range correlations provide unequivocal proof of the substitution pattern on the imidazole core.

Table 1: Predicted NMR Data for this compound

TechniqueAssignmentExpected Chemical Shift (ppm) / CorrelationRationale
¹H NMRN1-CH₃SingletMethyl group attached to nitrogen.
C4-CH₃SingletMethyl group on the imidazole ring.
C5-CH₃SingletMethyl group on the imidazole ring.
-NH₂Broad SingletProtons on the exocyclic amine group.
¹³C NMRN1-CH₃Signal in aliphatic regionMethyl carbon attached to nitrogen.
C4-CH₃Signal in aliphatic regionMethyl carbon attached to the ring carbon.
C5-CH₃Signal in aliphatic regionMethyl carbon attached to the ring carbon.
C4/C5Signals in aromatic/heterocyclic regionUnsubstituted ring carbons.
C2Downfield signalCarbon attached to three nitrogen atoms.
HSQCN1-CH₃, C4-CH₃, C5-CH₃Direct ¹H-¹³C correlationsConfirms direct C-H bonds.
HMBCN1-CH₃ to C2/C5 C4-CH₃ to C4/C5 C5-CH₃ to C4/C5Multiple bond ¹H-¹³C correlationsEstablishes the connectivity of the entire molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the imidazole ring and the geometry of the substituent groups.

A critical aspect of the crystal structure analysis is the elucidation of intermolecular interactions that dictate the crystal packing. mdpi.com It is anticipated that the primary intermolecular force would be hydrogen bonding involving the amine (-NH₂) group. The amine protons can act as hydrogen bond donors, while the sp²-hybridized nitrogen atom (N3) of the imidazole ring in a neighboring molecule can act as a hydrogen bond acceptor. This N-H···N interaction would likely be a key motif in the crystal lattice, organizing the molecules into chains or more complex networks. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for confirming the presence of specific functional groups. surfacesciencewestern.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the three methyl groups would be observed just below 3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N and C-N stretching of the imidazole ring, as well as N-H bending and C-H bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com The C-C and C=N symmetric stretching modes of the imidazole ring would be expected to give strong signals in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Amine)3300 - 3500FT-IR
C-H Stretch (Methyl)2850 - 3000FT-IR, Raman
C=N Stretch (Ring)1550 - 1650FT-IR, Raman
N-H Bend (Amine)1500 - 1600FT-IR
C-N Stretch (Ring)1250 - 1350FT-IR, Raman

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Signature Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₆H₁₁N₃, Molecular Weight: 125.17 g/mol ), MS provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. bldpharm.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125. Due to the presence of an odd number of nitrogen atoms (three), this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, to form a stable, resonance-stabilized cation. libretexts.orgyoutube.com For this compound, several fragmentation pathways are plausible:

Loss of a methyl radical (•CH₃): Cleavage of one of the C-CH₃ bonds or the N-CH₃ bond could lead to a fragment ion at m/z = 110.

Ring fragmentation: The stable imidazole ring might undergo more complex fragmentation or rearrangement processes upon ionization.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zAssignmentPlausible Origin
125[M]⁺Molecular Ion
110[M - CH₃]⁺Loss of a methyl radical

Theoretical and Computational Investigations of 1,4,5 Trimethyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1,4,5-trimethyl-1H-imidazol-2-amine. These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net

Reactivity descriptors derived from these calculations, including electronegativity, chemical hardness, and the Fukui function, help in predicting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the molecular electrostatic potential (MESP) map visually represents the charge distribution and identifies electron-rich and electron-poor regions within the molecule, thereby predicting sites for chemical reactions. researchgate.netniscpr.res.in

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules like this compound. researchgate.net By finding the minimum energy conformation, DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.comscielo.org.mx These optimized geometries are crucial for subsequent calculations and for understanding the molecule's three-dimensional structure. scielo.org.mx

DFT is also a powerful tool for predicting spectroscopic properties. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecular structure. nih.govniscpr.res.in For example, DFT calculations can predict the vibrational frequencies in an IR spectrum and the chemical shifts in an NMR spectrum, often showing good agreement with experimental results. niscpr.res.inmdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided results, this computational technique is invaluable for exploring the conformational space of flexible molecules. MD simulations model the movement of atoms and molecules over time, providing insights into the different conformations a molecule can adopt in solution or other environments. researchgate.net This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules, such as in biological systems or as a ligand in a metal complex. The simulations can reveal preferred conformations and the energy barriers between them. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions involving imidazole (B134444) derivatives. rsc.org By modeling the reaction pathways, researchers can identify intermediates and transition states, which are high-energy structures that connect reactants to products. nih.gov Calculating the energy of these transition states allows for the determination of the activation energy of a reaction, providing a quantitative measure of its feasibility. nih.govresearchgate.net

For instance, in the synthesis of imidazole derivatives, computational studies can help to understand the regioselectivity of a reaction, explaining why one product is formed over another. researchgate.netmdpi.com These studies can also shed light on the role of catalysts and solvents in the reaction mechanism. nih.gov

pKa Prediction and Acidity/Basicity Modeling via Computational Approaches

Computational methods are increasingly used to predict the pKa values of molecules, which is a measure of their acidity or basicity. peerj.com For this compound, predicting the pKa is essential for understanding its behavior in different pH environments. The pKa of the amine group and the imidazole ring will determine the molecule's charge state at a given pH, which in turn affects its solubility, reactivity, and biological activity.

Various computational approaches, including those based on quantum mechanics and empirical methods, can be employed for pKa prediction. peerj.com These methods often involve calculating the free energy change associated with the protonation or deprotonation of the molecule in solution. peerj.com While a specific predicted pKa for this compound is not available in the search results, a predicted pKa of 7.92 ± 0.61 is available for the related compound 1,4,5-trimethyl-1H-imidazole. chemicalbook.com

Emerging Applications and Interdisciplinary Research Directions for 1,4,5 Trimethyl 1h Imidazol 2 Amine in Chemical Science

Role as a Privileged Building Block in Complex Organic Synthesis

1,4,5-Trimethyl-1H-imidazol-2-amine and its derivatives are recognized as privileged building blocks in the field of complex organic synthesis. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. The imidazole (B134444) core, with its unique electronic and steric properties, serves as a versatile platform for the construction of diverse and complex molecular architectures. ias.ac.in

The strategic placement of methyl groups at the 1, 4, and 5 positions, along with the amino group at the 2-position, provides a unique combination of reactivity and structural rigidity. This substitution pattern allows for selective functionalization at different points of the imidazole ring, enabling the synthesis of a wide array of derivatives. For instance, the amino group can be readily acylated, alkylated, or incorporated into larger heterocyclic systems.

A notable application of this scaffold is in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Researchers have utilized this compound as a starting material to construct more elaborate molecules, such as those containing fused imidazole rings. These efforts are driven by the fact that many existing drugs and biologically active compounds feature an imidazole moiety.

The synthesis of derivatives often involves multi-step reaction sequences, where the inherent reactivity of the imidazole core is harnessed to build molecular complexity. The development of efficient synthetic routes to these complex molecules remains an active area of research, with a focus on improving yields and reducing the number of synthetic steps. ias.ac.in

Table 1: Selected Examples of Complex Molecules Synthesized from Imidazole Derivatives

PrecursorReagents and ConditionsProductApplication Area
1-Arylhydrazinecarbonitriles2-Chloro-4,5-dihydro-1H-imidazole, Dichloromethane, Ambient Temperature7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] bldpharm.combldpharm.comsigmaaldrich.comtriazol-3(5H)-iminesMedicinal Chemistry nih.gov
5-Amino-α-imino-1H-imidazole-4-acetonitrilesAlkyl and Aryl Isocyanates, DBU (catalyst)5'-Amino-5-imino-4,4'-bi-1H-imidazol-2-onesHeterocyclic Synthesis nih.gov
5-Amino-1,2,3-triazolesAcid-mediated denitrogenation, Alcohols2-Substituted 1H-imidazole derivativesOrganic Synthesis mdpi.com

Application in Catalysis: Organocatalysis and Ligand Design for Metal Catalysis

The imidazole framework is a cornerstone in the development of both organocatalysts and ligands for metal-catalyzed reactions. The unique properties of the imidazole ring, including its aromaticity, basicity, and ability to coordinate with metals, make it a highly versatile component in catalyst design.

In the realm of organocatalysis , imidazole and its derivatives can act as nucleophilic catalysts. ias.ac.in The lone pair of electrons on the sp2-hybridized nitrogen atom can initiate a variety of chemical transformations. The basicity of the imidazole can be tuned by the substituents on the ring, allowing for the optimization of catalytic activity for specific reactions. For example, the presence of electron-donating methyl groups in this compound enhances the nucleophilicity of the non-acylated nitrogen, making it a more effective catalyst in certain transformations.

As ligands in metal catalysis , imidazole-containing molecules play a crucial role in stabilizing and activating metal centers. The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, forming stable complexes. The steric and electronic properties of the ligand can be systematically modified by altering the substituents on the imidazole ring. This tunability is essential for controlling the reactivity and selectivity of the metal catalyst. For instance, N-heterocyclic carbenes (NHCs) derived from imidazole precursors are a prominent class of ligands that have found widespread use in various catalytic applications, including cross-coupling reactions and metathesis. The trimethylated imidazole scaffold can be a precursor to such NHCs, offering specific steric and electronic profiles.

Table 2: Catalytic Applications of Imidazole-Based Systems

Catalyst/Ligand TypeReactionRole of Imidazole Moiety
ImidazoleSynthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dionesOrganocatalyst ias.ac.in
Imidazole-derived N-heterocyclic carbenes (NHCs)Various cross-coupling and metathesis reactionsLigand for transition metals mdpi.com

Development in Advanced Materials Science (e.g., Functional Polymers, Frameworks)

The unique structural and electronic characteristics of this compound and related imidazole derivatives make them valuable building blocks for the creation of advanced materials. Their incorporation into polymers and frameworks can impart specific functionalities, leading to materials with tailored properties for a variety of applications.

Functional Polymers: Amine-functionalized polymers are a significant class of materials due to their reactivity and ability to participate in a wide range of chemical modifications. polysciences.com The amino group on the this compound scaffold can serve as a point of attachment for polymer chains or as a reactive site for cross-linking. Polymers incorporating this moiety can exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. The development of polymers bearing amine functionalities is a vibrant area of research, with applications in drug delivery, coatings, and adhesives. nih.govrsc.org

The use of functionalized imidazole ligands, such as those derived from this compound, can lead to MOFs with tailored pore sizes, surface areas, and chemical environments. These properties are critical for applications in gas storage and separation, catalysis, and sensing. mdpi.com For instance, an imidazole-functionalized MOF has been developed for the selective detection of herbicides and antibacterial agents. rsc.org

Table 3: Imidazole-Containing Advanced Materials

Material TypeImidazole-based ComponentKey Properties and Potential Applications
Functional PolymersAmine-functionalized imidazole monomerEnhanced reactivity for cross-linking and surface modification; applications in coatings and biomedical materials. polysciences.com
Coordination Polymers1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzeneLuminescence, potential for magnetic and catalytic applications. mdpi.com
Metal-Organic Frameworks (MOFs)Imidazole-functionalized organic linkersHigh porosity, tunable pore environment; applications in gas separation, catalysis, and chemical sensing. rsc.org

Contributions to Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the design of complex and functional chemical systems. Imidazole-containing molecules, including this compound, are valuable components in this field due to their ability to participate in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination.

The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen). This dual functionality allows imidazole derivatives to form intricate hydrogen-bonded networks, leading to the self-assembly of well-defined supramolecular architectures. These architectures can range from discrete molecular assemblies to extended one-, two-, or three-dimensional structures. mdpi.com

In the context of host-guest chemistry , imidazole-based macrocycles and cages can be designed to encapsulate smaller guest molecules. The size, shape, and chemical nature of the cavity within the host molecule can be tailored by modifying the structure of the imidazole building blocks. The binding of a guest molecule within the host is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Such host-guest systems have potential applications in areas such as drug delivery, sensing, and catalysis.

The formation of multidimensional transition metal complexes based on ligands like 3-amino-1H-1,2,4-triazole-5-carboxylic acid, which shares structural similarities with functionalized imidazoles, highlights the potential for creating complex supramolecular architectures through the interplay of metal coordination and hydrogen bonding. mdpi.com

Design of Chemosensors and Advanced Analytical Probes

The development of chemosensors and analytical probes for the selective detection of specific ions and molecules is a critical area of research with significant implications for environmental monitoring, medical diagnostics, and industrial process control. The imidazole scaffold is an attractive platform for the design of such sensors due to its inherent coordinating ability and the ease with which it can be functionalized.

Chemosensors based on imidazole derivatives often operate through a change in an optical or electrochemical signal upon binding to the target analyte. For example, a fluorescent chemosensor can be designed by incorporating an imidazole-containing receptor unit linked to a fluorophore. The binding of an analyte to the receptor can cause a change in the fluorescence intensity or wavelength, allowing for quantitative detection.

A notable example is the development of an imidazole-functionalized metal-organic framework (MOF) that acts as a fluorometric dual sensor for the rapid and selective detection of the herbicide dinitro-o-cresol (B74238) (DNOC) and the antibacterial agent furaltadone (B92408) in aqueous media. rsc.org This sensor demonstrated high sensitivity and selectivity, with very low limits of detection. The mechanism of sensing involves the quenching of the MOF's fluorescence upon interaction with the analytes.

The design of such sensors requires a deep understanding of the coordination chemistry of the imidazole moiety and the photophysical processes involved in the signaling mechanism. The ability to fine-tune the electronic properties of the imidazole ring through substitution allows for the optimization of the sensor's performance for a specific target.

Table 4: Imidazole-Based Chemosensors

Sensor TypeAnalytePrinciple of DetectionReference
Metal-Organic Framework (MOF)Dinitro-o-cresol (DNOC), Furaltadone (FLT)Fluorescence quenching rsc.org

Future Research Trajectories and Sustainable Chemistry Perspectives for 1,4,5 Trimethyl 1h Imidazol 2 Amine

Exploration of Untapped Synthetic Methodologies and Scalable Production Strategies

The development of efficient and scalable synthetic routes is paramount for enabling extensive research and potential commercial application of 1,4,5-trimethyl-1H-imidazol-2-amine. Future work should move beyond traditional methods to explore more advanced and adaptable strategies.

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient approach to constructing the imidazole (B134444) core. researchgate.net While often used for tri- and tetrasubstituted aryl-imidazoles, adapting MCRs for the synthesis of this compound from simple aliphatic precursors could provide a direct and atom-economical route. Another promising avenue is the palladium-catalyzed carboamination of N-propargyl guanidines, a method that facilitates the rapid construction of 2-aminoimidazole products by forming both a carbon-nitrogen and a carbon-carbon bond in the annulation step. acs.orgresearchgate.net

For large-scale production, classical condensation reactions remain relevant but require optimization. A high-yield synthesis of 2-aminoimidazoles can be achieved through the heterocyclodehydration process between α-chloroketones and guanidine (B92328) derivatives. mdpi.comnih.gov Adapting this for the target compound would involve the reaction of 3-chloro-2-butanone with 1-methylguanidine. Exploring this reaction in continuous flow reactors could significantly enhance scalability, safety, and product consistency.

Synthetic MethodologyPotential Precursors for this compoundKey AdvantagesConsiderations for Scalability
Multi-Component Reaction (MCR)Butane-2,3-dione, Methylamine, Formaldehyde, Ammonia (B1221849) sourceHigh atom economy, operational simplicity, rapid generation of complexity. researchgate.netRequires careful optimization of reaction conditions and stoichiometry for high regioselectivity.
Heterocyclodehydration3-Chloro-2-butanone and 1-MethylguanidineHigh yields, well-established classical method. mdpi.comPrecursor availability and stability; potential for adaptation to flow chemistry.
Pd-Catalyzed CarboaminationN-propargyl guanidine derivatives and aryl/alkyl triflatesFacilitates late-stage derivatization, forms C-C and C-N bonds simultaneously. acs.orgCatalyst cost and removal from the final product; requires specialized precursors.

Investigation of Novel Reactivity and Unconventional Transformations

The 2-aminoimidazole nucleus possesses a dual reactivity profile, capable of acting as both a nucleophile and an electrophile, which opens up a wide array of potential transformations. researchgate.net Future research should focus on leveraging this reactivity to synthesize novel derivatives of this compound.

Standard electrophilic substitution reactions, such as halogenation (e.g., with N-iodosuccinimide or N-bromosuccinimide), nitration, and acylation, could be explored to functionalize the C2 position of the imidazole ring, if not already substituted. youtube.com Furthermore, the exocyclic amino group can undergo various reactions, including alkylation, acylation, and condensation with aldehydes to form Schiff bases, providing a handle for further molecular elaboration.

More unconventional transformations also merit investigation. For instance, the isomerization of 2-unsubstituted imidazole N-oxides to imidazol-2-ones is a known transformation that could be explored for related structures. nih.gov Another area of interest is the use of the 2-aminoimidazole core as a building block for fused heterocyclic systems, potentially through cyclization reactions involving substituents on the imidazole ring or the amino group.

Integration into Hybrid Materials and Nanostructures

The field of materials science offers fertile ground for the application of functionalized imidazoles. The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property can be exploited to integrate the molecule into advanced hybrid materials and nanostructures.

One promising application is the functionalization of nanomaterials. Imidazole derivatives have been successfully used to functionalize porous graphene oxide nanosheets, which can then be decorated with metal nanoparticles (e.g., palladium) to create highly effective and recyclable nanocatalysts. acs.orgacs.org Similarly, imidazoles can act as stabilizing agents for metal nanoparticles (e.g., Cu, Ag, Au, Pt), preventing aggregation while allowing access to the nanoparticle surface for applications in catalysis and sensing. nih.govmdpi.com The this compound molecule could be covalently linked to surfaces like silica or graphene oxide to create novel stationary phases for chromatography or solid-supported catalysts.

Application AreaRole of this compoundPotential Outcome/Product
NanocatalysisLigand to stabilize metal nanoparticles (e.g., Pd, Cu) or functionalize supports like graphene oxide. acs.orgmdpi.comRecyclable, highly active heterogeneous catalysts for organic reactions. acs.org
Metal-Organic Frameworks (MOFs)Organic linker or functionalizing agent for MOF pores.MOFs with tailored properties for gas storage, separation, or catalysis.
Sensing and ElectronicsSurface coating to create nanoparticle networks that respond to anions or other analytes. nih.govChemiresistive or electrochemical sensors.

Adoption of Green Chemistry Principles and Sustainable Synthesis Practices

Future synthetic efforts must prioritize sustainability. The principles of green chemistry—such as waste prevention, use of safer solvents, and energy efficiency—should be integral to the production of this compound. jipbs.comresearchgate.net

A key area for improvement is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea or glycerol), have emerged as effective and environmentally benign media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents can reduce reaction times and, in some cases, allow for the direct isolation of the product, with the potential for the DES to be recycled. mdpi.com

The use of biocatalysts and renewable resources is another important trajectory. For example, acidic fruit juices like lemon juice have been successfully used as inexpensive, biodegradable, and non-toxic catalysts for the synthesis of 2,4,5-triaryl-1H-imidazoles. jipbs.com Exploring similar biocatalysts for the synthesis of alkylated imidazoles could lead to more sustainable processes. Additionally, energy-efficient techniques such as microwave and ultrasound irradiation can significantly shorten reaction times and improve yields, aligning with green chemistry goals. researchgate.netdntb.gov.ua

Green Chemistry ApproachExample/MethodPotential Benefit for Synthesis
Alternative SolventsDeep Eutectic Solvents (e.g., Choline Chloride/Urea). nih.govReduced use of VOCs, shorter reaction times, potential for solvent recycling. mdpi.com
BiocatalysisNatural acid catalysts (e.g., lemon juice). jipbs.comUse of renewable, inexpensive, and biodegradable catalysts.
Energy EfficiencyMicrowave or Ultrasound Irradiation. researchgate.netDrastically reduced reaction times and often improved product yields.
Solvent-Free ReactionsOne-pot synthesis under solvent-free conditions. asianpubs.orgEliminates solvent waste, simplifies work-up, and reduces environmental impact.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules and materials. Applying these techniques to this compound can guide experimental work, saving time and resources.

Density Functional Theory (DFT) can be used to investigate the geometrical, electronic, and spectroscopic properties of the molecule. mdpi.com Such studies can provide insights into its reactivity, conformational landscape, and potential interactions with biological targets or material surfaces.

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can predict the biological activity of novel derivatives. mdpi.comnih.gov These models can help identify which modifications to the parent structure are most likely to lead to potent and selective compounds. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can assess the drug-like properties of designed analogs early in the development process, helping to prioritize the most promising candidates for synthesis. mdpi.com

Machine learning (ML) algorithms represent the next frontier, capable of screening vast virtual libraries of imidazole derivatives to identify candidates with desired properties, from therapeutic activity to performance in materials like dye-sensitized solar cells. nih.gov

Q & A

Q. What are the established synthetic routes for 1,4,5-Trimethyl-1H-imidazol-2-amine, and how are intermediates characterized?

The synthesis of imidazole derivatives typically involves cyclocondensation or multicomponent reactions. For example, analogous compounds like 1,2,4,5-tetrasubstituted imidazoles are synthesized via refluxing ethanol with precursors such as diketones and amines, monitored by TLC for reaction completion . Key intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry. Crystallization in ethanol often yields single crystals suitable for X-ray diffraction, enabling structural validation .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Chromatography : HPLC or TLC to assess purity .
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis and MS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural data, including bond lengths and angles, with hydrogen atoms refined using riding models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent Selection : Polar solvents like ethanol enhance cyclization efficiency .
  • Catalyst Screening : Acid catalysts (e.g., acetic acid) may accelerate imidazole ring formation.
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization .
    Comparative yield data from analogous compounds (e.g., 74–79% yields for substituted imidazoles) highlight the impact of substituent electronic effects on reactivity .

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model molecular orbitals, electrostatic potentials, and thermochemical properties. For example, exact-exchange terms in functionals improve accuracy in predicting atomization energies (average deviation ±2.4 kcal/mol) . Such studies guide hypotheses about nucleophilic/electrophilic sites and stability under varying pH or temperature.

Q. How can conflicting pharmacological data (e.g., binding affinity vs. bioactivity) be resolved for this compound?

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
  • Structural Analogs : Compare with derivatives (e.g., 5-(4-chlorophenyl)-4,5-dihydroimidazoles) to identify substituent effects on activity .
  • Computational Docking : Molecular dynamics simulations predict binding modes, reconciling discrepancies between in vitro and in silico results .

Q. What methodologies are suitable for studying the compound’s interaction with enzymes or receptors?

  • Kinetic Studies : Measure inhibition constants (Ki) via enzyme activity assays.
  • Structural Biology : Co-crystallization with target proteins (e.g., histidine-related enzymes) reveals binding motifs, leveraging the compound’s imidazole ring similarity to histidine .
  • Mutagenesis : Replace key residues in the active site to validate interaction hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.